7-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline is a halogenated heterocyclic compound that belongs to the tetrahydroisoquinoline class of compounds. Its molecular formula is , and it is characterized by the presence of bromine and fluorine substituents at the 7th and 8th positions of the isoquinoline ring, respectively. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
The compound is classified under:
The synthesis of 7-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline can be achieved through several synthetic routes, primarily involving halogenation reactions.
The synthetic conditions must be optimized for yield and purity. Reaction parameters such as temperature, solvent choice, and reaction time are crucial for successful synthesis. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the final product.
The molecular structure of 7-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline features a bicyclic system with a tetrahydroisoquinoline core. The presence of bromine and fluorine atoms affects its electronic properties and sterics.
This structural data indicates the compound's specific arrangement of atoms and functional groups.
7-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action of 7-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline is largely dependent on its interactions with biological targets:
These interactions can lead to therapeutic effects relevant in medicinal chemistry research.
Additional physical properties such as boiling point and pKa values are generally predicted and require empirical validation for precise applications.
7-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline has several scientific uses:
Directed ortho-lithiation (DoM) enables precise regioselective functionalization of isoquinoline scaffolds by leveraging coordinating auxiliaries. For synthesizing 8-fluoro-3,4-dihydroisoquinoline—a key precursor to 7-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline—a modified Schlosser protocol employs N-pivaloyl protection to direct metalation. The sequence begins with acylation of 2-(3-fluorophenyl)ethylamine using pivaloyl chloride, yielding pivaloylamide 28. Crucially, lithiation requires tetrahydrofuran (THF) as solvent at –78°C to prevent LiF elimination and aryne formation, a limitation observed in diethyl ether systems. Subsequent quenching with dimethylformamide (DMF) generates formyl derivative 29, which undergoes acid-catalyzed cyclization with concurrent deprotection to deliver 8-fluoro-3,4-dihydroisoquinoline (23) as its hydrochloride hydrate (65–72% yield) [1].
Table 1: Directed Ortho-Lithiation Conditions for Isoquinoline Precursors
Directing Group | Substrate | Conditions | Product | Yield (%) |
---|---|---|---|---|
N-Pivaloyl | 3-Fluoro-phenethylamine | 1. n-BuLi/THF, –78°C 2. DMF quench | 8-Fluoro-3,4-dihydroisoquinoline | 65–72 |
None (unprotected) | 3-Fluoro-phenethylamine | n-BuLi/Et₂O, 25°C | Aryne byproducts | <10 |
The electron-deficient C8 position in 8-fluoro-3,4-dihydroisoquinoline facilitates nucleophilic aromatic substitution (SNAr), enabling amine introduction for downstream bromination. Protonation at N2 significantly enhances electrophilicity: reactions using the hydrochloride salt (23·HCl·H₂O) with cyclic amines at 80°C in sealed tubes afford 8-amino derivatives. Morpholine and pyrrolidine substitutions yield 22a and 22b in 51% and 49% yields, respectively, while sterically hindered piperidine delivers 22c in only 17% yield. Elevated temperatures induce dehydrogenation byproducts (e.g., 8-aminoisoquinolines), necessitating strict thermal control [1].
Table 2: Fluorine-Amine Exchange on 8-Fluoro-3,4-dihydroisoquinoline
Amine | Conditions | Product | Yield (%) | Challenges |
---|---|---|---|---|
Morpholine | 80°C, sealed tube | 8-(Morpholino)-3,4-dihydroisoquinoline | 51 | Tar formation >80°C |
Pyrrolidine | 80°C, sealed tube | 8-(Pyrrolidinyl)-3,4-dihydroisoquinoline | 49 | Competitive dehydrogenation |
Piperidine | 80°C, sealed tube | 8-(Piperidinyl)-3,4-dihydroisoquinoline | 17 | Severe steric hindrance |
Reduction of the imine bond in dihydroisoquinolines to tetrahydroisoquinolines employs two primary strategies: chemoselective hydride reduction and catalytic hydrogenation. Sodium borohydride (NaBH₄) in methanol reduces 8-fluoro-3,4-dihydroisoquinoline (23) to 8-fluoro-1,2,3,4-tetrahydroisoquinoline (30) quantitatively at 0°C, preserving halogens and avoiding over-reduction [1]. Conversely, catalytic hydrogenation (Pd/C, H₂) requires acidic additives (e.g., HCl) to prevent dehalogenation—particularly critical for bromo-fluoro analogs like 7-bromo-8-fluoro-THIQ [4].
Limitations: Risk of debromination/defluorination without pH control.
Advanced Applications:
Regioselective bromination at the C7 position of tetrahydroisoquinolines exploits inherent electronic biases or directing group strategies. Unsubstituted THIQ undergoes electrophilic bromination preferentially at C5 (56%) and C8 (38%), necessitating alternative routes for C7-functionalized analogs [4]. Modern approaches include:
Table 3: Regioselective Bromination Methods for THIQ Derivatives
Positional Isomer | CAS Number | Molecular Formula | Molecular Weight | Key Synthetic Route |
---|---|---|---|---|
7-Bromo-8-fluoro-THIQ·HCl | N/A | C₉H₉BrFN·HCl | 266.5 | Halogen exchange of nitrated isoquinolines [2] |
8-Bromo-7-fluoro-THIQ | 1780581-08-9 | C₉H₉BrFN | 230.08 | Directed lithiation/bromination [3] |
6-Bromo-5-fluoro-THIQ | 1781658-50-1 | C₉H₉BrFN | 230.08 | Electrophilic bromination/fluorination [5] |
7-Bromo-8-methyl-THIQ | 1784607-39-1 | C₁₀H₁₂BrN | 226.11 | DoM of p-tolyl-THIQ [8] |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1